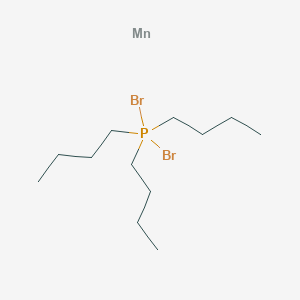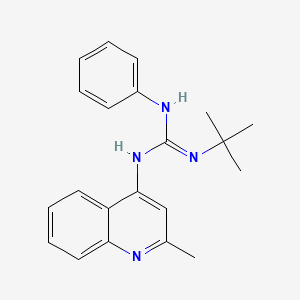
1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline ring, a phenyl group, and a guanidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the tert-butyl and phenyl groups. Common reagents used in these reactions include tert-butyl chloride, phenyl isocyanate, and various catalysts to facilitate the formation of the guanidine structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or tert-butyl groups are replaced by other functional groups, depending on the reagents and conditions used.
Major products formed from these reactions include quinoline derivatives with altered functional groups, which can be further utilized in various applications.
Applications De Recherche Scientifique
1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring and guanidine moiety play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways. This compound’s ability to interact with multiple targets makes it a versatile tool in scientific research.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-phenylguanidine include:
- 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-(thiazol-2-yl)guanidine
- 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolin-2-yl)guanidine
- 1-tert-Butyl-2-(2-methyl-4-quinolyl)-3-(4-methylthiazol-2-yl)guanidine
These compounds share similar structural features but differ in the substituents attached to the guanidine moiety
Propriétés
Numéro CAS |
72042-06-9 |
|---|---|
Formule moléculaire |
C21H24N4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-tert-butyl-1-(2-methylquinolin-4-yl)-3-phenylguanidine |
InChI |
InChI=1S/C21H24N4/c1-15-14-19(17-12-8-9-13-18(17)22-15)24-20(25-21(2,3)4)23-16-10-6-5-7-11-16/h5-14H,1-4H3,(H2,22,23,24,25) |
Clé InChI |
DCBOXOCZKNAJAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



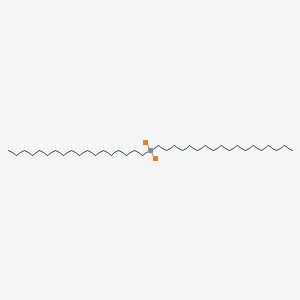
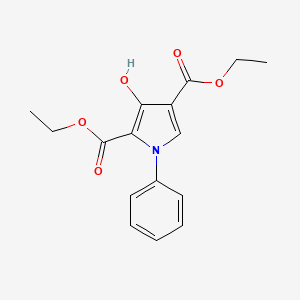
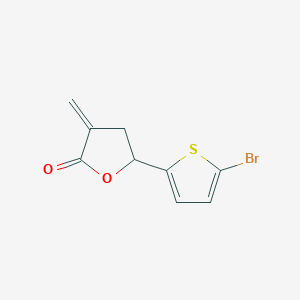
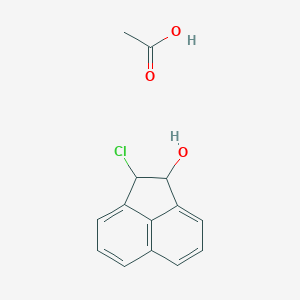
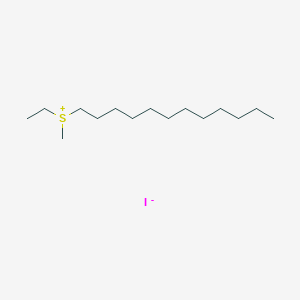

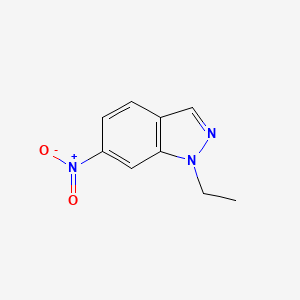

![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
